

molecular targets of aspirin beyond cyclooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aspirin	
Cat. No.:	B1665792	Get Quote

Introduction

Aspirin (acetylsalicylic acid) is a cornerstone of modern medicine, widely recognized for its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. For decades, its primary mechanism of action was attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the production of prostaglandins and thromboxanes. However, a growing body of evidence reveals that aspirin's therapeutic reach extends far beyond COX inhibition. This technical guide delves into the molecular targets of aspirin that are independent of its effects on cyclooxygenase, providing researchers, scientists, and drug development professionals with a comprehensive overview of these alternative mechanisms. This exploration of non-COX targets is critical for understanding aspirin's pleiotropic effects, including its potential roles in cancer chemoprevention and neuroprotection, and for the development of novel therapeutics.

Quantitative Analysis of Aspirin's Non-COX Molecular Interactions

The interaction of **aspirin** with molecular targets beyond COX has been quantified through various biophysical and biochemical assays. The following table summarizes key quantitative data, including dissociation constants (Kd) and IC50 values, which are crucial for comparing the binding affinities and inhibitory concentrations of **aspirin** for these targets.



Target Protein	Method	Reported Kd / IC50	Cellular Context	Reference
AMP-activated protein kinase (AMPK)	Surface Plasmon Resonance (SPR)	Kd: ~1.7 mM	Purified protein	
Bromodomain- containing protein 4 (BRD4)	Isothermal Titration Calorimetry (ITC)	Kd: ~25 μM	Purified protein	
Glyceraldehyde- 3-phosphate dehydrogenase (GAPDH)	Cellular Thermal Shift Assay (CETSA)	Not specified	Human colorectal cancer cells	
IкВ kinase (IKK)	In vitro kinase assay	IC50: ~5-10 mM	Purified enzyme	
NF-ĸB	Electrophoretic mobility shift assay (EMSA)	Not specified	Various cell lines	
Peroxisome proliferator-activated receptor α (PPARα)	Reporter gene assay	EC50: ~0.5 mM	Transfected cells	_
Sirtuin 1 (SIRT1)	In vitro enzymatic assay	Not specified	Purified enzyme	-

Table 1: Quantitative Data for **Aspirin**'s Non-COX Molecular Targets. This table provides a summary of the measured binding affinities and inhibitory concentrations of **aspirin** for several key non-COX molecular targets. The data is compiled from various experimental methodologies as cited.

Key Non-COX Molecular Targets and Signaling Pathways

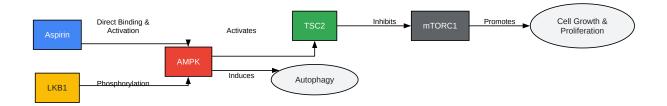


Aspirin's interaction with a variety of proteins beyond COX modulates several critical cellular signaling pathways. This section details these interactions and their downstream consequences.

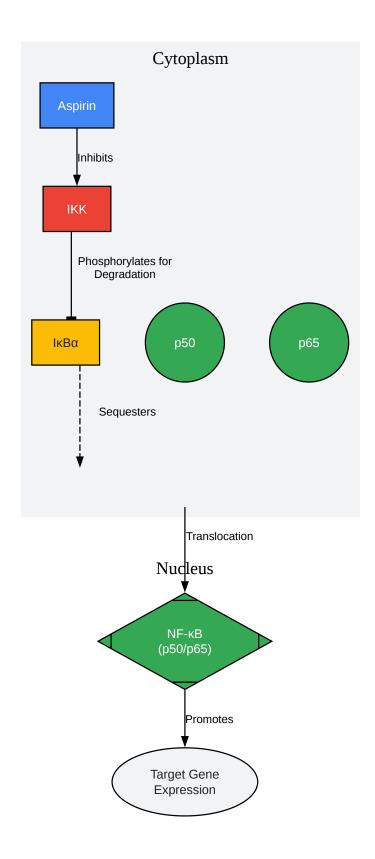
AMP-activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis. **Aspirin** has been shown to directly bind to and activate AMPK, a mechanism that is independent of COX inhibition. This activation is thought to contribute to **aspirin**'s anti-cancer properties.

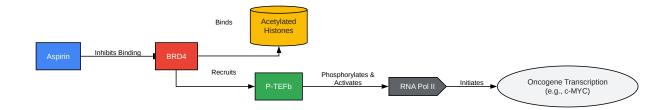




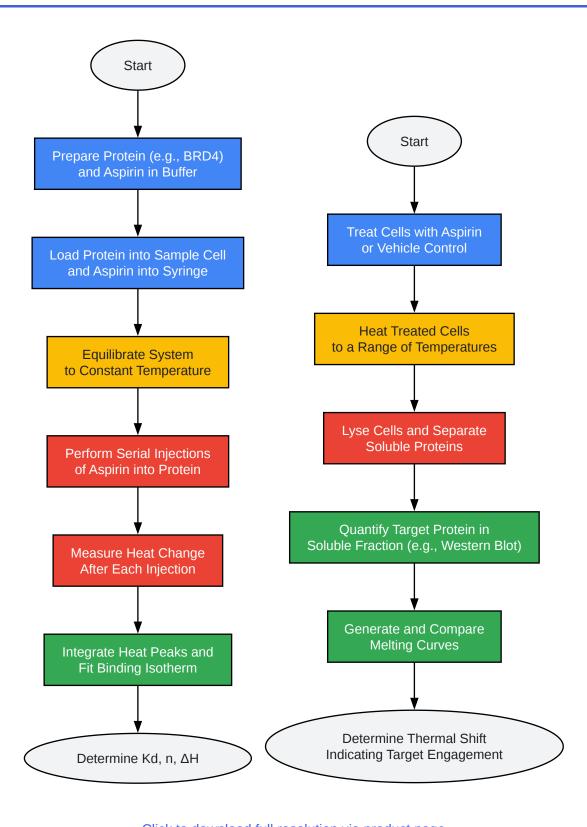












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